molecular formula C12H12N2O3S B1669824 Dapsone hydroxylamine CAS No. 32695-27-5

Dapsone hydroxylamine

Katalognummer: B1669824
CAS-Nummer: 32695-27-5
Molekulargewicht: 264.30 g/mol
InChI-Schlüssel: IYDSJDWESCGRKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-HYDROXYDAPSONE, also known as dapsone hydroxylamine, is a metabolite of the sulfonamide antibiotic dapsone. It is formed through the N-hydroxylation of dapsone by cytochrome P-450 enzymes in the liver. This compound is known for its role in various adverse effects associated with dapsone, including methemoglobinemia, hemolytic anemia, and thrombosis .

Biochemische Analyse

Biochemical Properties

Dapsone hydroxylamine interacts with various enzymes and proteins. It is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacetyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4) . Its anti-inflammatory properties are triggered by inhibiting reactive oxygen species (ROS) production, reducing the effect of eosinophil peroxidase on mast cells, and downregulating neutrophil-mediated inflammatory responses .

Cellular Effects

This compound has significant effects on various types of cells. It induces cytotoxicity via reactive oxygen species (ROS) generation in various types of cells . In freshly isolated human red blood cells (RBCs), sub-hemolytic concentrations of this compound increased phosphatidylserine (PS) exposure and augmented the formation of PS-bearing microvesicles (MV) .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It increases prothrombotic risks by inducing the procoagulant activity of red blood cells (RBCs) . This is achieved through reactive oxygen species (ROS) generation and the subsequent dysregulation of enzymes maintaining membrane phospholipid asymmetry .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, both the single dose of 50 or 100 mg/kg (i.p.) this compound and repeated doses of 10 mg/kg per day (i.p.) for 4 days increased thrombus formation in rats .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Both the single dose of 50 or 100 mg/kg (i.p.) this compound and repeated doses of 10 mg/kg per day (i.p.) for 4 days increased thrombus formation in rats .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized mainly through acetylation by N-acetyltransferase enzyme to monoacetyldapsone (MADDS) and through hydroxylation by cytochrome P-450 enzymes (including CYP2E1, CYP2C9, and CYP3A4), resulting in the creation of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After ingestion, Dapsone is absorbed rapidly and nearly completely from the gastrointestinal tract. It is distributed throughout total body water and is present in all tissues .

Subcellular Localization

This compound forms intracellular adducts . Interestingly, this compound rapidly and selectively distributes into red blood cells (RBCs) within the circulation and disrupts the integrity of RBCs .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: N-HYDROXYDAPSON wird durch die N-Hydroxylierung von Dapsone synthetisiert. Dieser Prozess beinhaltet die Verwendung von Cytochrom-P-450-Enzymen, die die Addition einer Hydroxylgruppe an das Stickstoffatom des Dapsonsmoleküls katalysieren. Die Reaktion findet typischerweise in der Leber statt, wo diese Enzyme reichlich vorhanden sind .

Industrielle Produktionsmethoden: Der Prozess beinhaltet die Verwendung von Cytochrom-P-450-Enzymen oder ähnlichen katalytischen Systemen, um die N-Hydroxylierung von Dapsone zu erreichen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Antimicrobial Activity
Dapsone hydroxylamine exhibits antimicrobial properties, particularly against Pneumocystis jirovecii, a common pathogen in immunocompromised patients. Its efficacy is often compared to that of dapsone itself, with studies indicating that this compound can enhance the antimicrobial activity of its parent compound .

Antioxidant Effects
Research has shown that this compound possesses significant antioxidant capabilities. It reduces reactive oxygen species (ROS) generation, which is crucial in mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of hemolytic anemia associated with dapsone therapy, where oxidative damage to red blood cells is a concern .

Clinical Implications

Methemoglobinemia
this compound is implicated in the development of methemoglobinemia, a condition characterized by elevated levels of methemoglobin in the blood. This condition can result from the oxidative stress induced by dapsone and its metabolites. Clinical cases highlight the need for monitoring methemoglobin levels in patients receiving dapsone therapy, particularly those with predisposing factors such as G6PD deficiency .

Case Studies

Study Findings
Case Report on Methemoglobinemia A patient developed methemoglobinemia after receiving dapsone for prophylaxis against Pneumocystis jirovecii. Treatment included methylene blue administration, leading to resolution of symptoms.
Erythrocyte Membrane Alterations Investigated how this compound alters erythrocyte membranes, leading to increased band 3 protein phosphorylation and premature cell removal.
Thrombotic Events In vivo studies showed increased thrombus formation in rats administered this compound, indicating potential thrombotic risks associated with its use.

Biologische Aktivität

Dapsone hydroxylamine (DDS-NHOH) is a significant metabolite of the antibiotic dapsone, known for its therapeutic use in treating leprosy, malaria, and dermatitis herpetiformis. However, DDS-NHOH is also associated with various adverse effects, including hemolytic anemia and thrombosis. This article provides a detailed overview of the biological activity of DDS-NHOH, supported by research findings and case studies.

DDS-NHOH exerts its biological effects primarily through:

  • Erythrocyte Membrane Alterations : DDS-NHOH induces changes in red blood cell (RBC) membranes, leading to premature removal of these cells from circulation. This process is linked to alterations in band 3 protein interactions and tyrosine phosphorylation, which can cause hemolytic anemia in susceptible individuals .
  • Procoagulant Activity : The compound enhances the procoagulant activity of RBCs by increasing phosphatidylserine (PS) exposure on their surface. This exposure leads to the formation of microvesicles and promotes thrombin generation, contributing to thrombosis risk .

Pharmacokinetics

  • Bioavailability : DDS-NHOH has a bioavailability of approximately 70-80% following oral administration.
  • Half-Life : The half-life of DDS-NHOH ranges from 10 to 50 hours.
  • Metabolism : The compound is primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2E1 .

Adverse Effects

The adverse effects associated with DDS-NHOH include:

  • Methemoglobinemia : This condition arises from oxidative stress induced by DDS-NHOH, leading to impaired oxygen transport by hemoglobin.
  • Hemolytic Anemia : The compound's action on erythrocyte membranes can result in decreased RBC lifespan and subsequent anemia .
  • Thrombosis : Increased procoagulant activity can lead to thrombotic events in patients undergoing dapsone therapy .

Case Studies

  • Patient Case Study on Hemolytic Anemia :
    • A patient with glucose-6-phosphate dehydrogenase (G6PD) deficiency experienced severe hemolytic anemia after three days of dapsone treatment. Laboratory tests indicated significant alterations in erythrocyte membrane integrity, correlating with increased levels of DDS-NHOH during treatment .
  • Thrombotic Risk Assessment :
    • In a controlled study involving rats, administration of DDS-NHOH resulted in significant thrombus formation. Dosages of 50 or 100 mg/kg led to increased RBC aggregation and adherence to endothelial cells, confirming the prothrombotic potential of this metabolite .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of DDS-NHOH:

StudyFindings
Bordin et al. (2010)Demonstrated that DDS-NHOH induces oxidative stress leading to methemoglobinemia and hemolytic anemia.
McMillan et al. (1998)Found that DDS-NHOH increases procoagulant activity in RBCs through ROS generation and membrane alterations.
Hsia and Chin-Yee (2012)Reported a direct correlation between DDS-NHOH levels and thrombotic events in patients treated with dapsone.

Eigenschaften

IUPAC Name

N-[4-(4-aminophenyl)sulfonylphenyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c13-9-1-5-11(6-2-9)18(16,17)12-7-3-10(14-15)4-8-12/h1-8,14-15H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDSJDWESCGRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186361
Record name Dapsone hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32695-27-5
Record name Dapsone hydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032695275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapsone hydroxylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dapsone hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30186361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPSONE HYDROXYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS5815Z51W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapsone hydroxylamine
Reactant of Route 2
Reactant of Route 2
Dapsone hydroxylamine
Reactant of Route 3
Dapsone hydroxylamine
Reactant of Route 4
Reactant of Route 4
Dapsone hydroxylamine
Reactant of Route 5
Reactant of Route 5
Dapsone hydroxylamine
Reactant of Route 6
Dapsone hydroxylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.